Carb-N-propoxy malathion
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Overview
Description
Carb-N-propoxy malathion is an organophosphate compound widely used as an insecticide. It functions primarily as an acetylcholinesterase inhibitor, disrupting the nervous systems of insects. This compound is known for its relatively low toxicity to humans and mammals, making it a popular choice for agricultural and residential pest control.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Carb-N-propoxy malathion involves several steps. One common method includes the reaction of diethyl maleate with dimethyl phosphorochloridothioate in the presence of a base such as sodium hydroxide. This reaction produces the intermediate compound, which is then reacted with propyl alcohol under acidic conditions to yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale batch processes. The raw materials are mixed in reactors under controlled temperatures and pressures to ensure high yield and purity. The final product is then purified through distillation and crystallization processes to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
Carb-N-propoxy malathion undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form malaoxon, a more toxic metabolite.
Hydrolysis: In the presence of water, it can hydrolyze to form diethyl maleate and dimethyl phosphorothioic acid.
Substitution: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions can facilitate hydrolysis, with hydrochloric acid or sodium hydroxide being commonly used.
Substitution: Nucleophiles such as thiols and amines can react with this compound under mild conditions.
Major Products Formed
Oxidation: Malaoxon
Hydrolysis: Diethyl maleate and dimethyl phosphorothioic acid
Substitution: Various substituted phosphorothioates
Scientific Research Applications
Carb-N-propoxy malathion has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study organophosphate chemistry and reaction mechanisms.
Biology: Employed in studies on enzyme inhibition, particularly acetylcholinesterase.
Medicine: Investigated for its potential use in treating parasitic infections.
Industry: Utilized in the development of new insecticides and pest control methods
Mechanism of Action
Carb-N-propoxy malathion exerts its effects by inhibiting the enzyme acetylcholinesterase. This inhibition leads to the accumulation of acetylcholine at nerve synapses, causing continuous nerve signal transmission, paralysis, and eventually death in insects. The molecular target is the active site of acetylcholinesterase, where this compound forms a covalent bond, preventing the enzyme from breaking down acetylcholine .
Comparison with Similar Compounds
Carb-N-propoxy malathion is similar to other organophosphate insecticides such as:
Malaoxon: A more toxic oxidation product of malathion.
Parathion: Another organophosphate with higher toxicity.
Diazinon: Used for similar applications but with different environmental persistence and toxicity profiles.
Uniqueness
This compound is unique due to its relatively low toxicity to mammals and its effectiveness in controlling a wide range of insect pests. Its ability to degrade in the environment also reduces long-term ecological impact compared to some other organophosphates .
Properties
CAS No. |
3700-91-2 |
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Molecular Formula |
C12H23O6PS2 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
dipropyl 2-dimethoxyphosphinothioylsulfanylbutanedioate |
InChI |
InChI=1S/C12H23O6PS2/c1-5-7-17-11(13)9-10(12(14)18-8-6-2)21-19(20,15-3)16-4/h10H,5-9H2,1-4H3 |
InChI Key |
YBYPIDUKLGNEGL-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC(=O)CC(C(=O)OCCC)SP(=S)(OC)OC |
Origin of Product |
United States |
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